molecular formula C18H14Cl2N2O3S2 B2629740 N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide CAS No. 898422-95-2

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

Cat. No. B2629740
M. Wt: 441.34
InChI Key: PVASIXZPIPNRQC-UHFFFAOYSA-N
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Description

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide, also known as DTTB, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. DTTB is a thiazole-based compound that has been synthesized using various methods.

Scientific Research Applications

Anticancer Applications

  • A series of N-substituted benzamides, including derivatives of the specified compound, demonstrated significant anticancer activity against various cancer cell lines such as breast, lung, colon, and ovarian cancer. These compounds showed higher anticancer activities compared to reference drugs in some cases (Ravinaik, Rao, Rao, Ramachandran, & Reddy, 2021).
  • Indapamide derivatives, related to the compound, were synthesized and showed proapoptotic activity on melanoma cell lines, suggesting potential as anticancer agents (Yılmaz, Özbaş Turan, Akbuğa, Tiber, Orun, & Supuran, 2015).

Antimicrobial and Antifungal Action

Corrosion Inhibition

  • Thiazole derivatives, similar to the compound , were found to be effective corrosion inhibitors for oil-well tubular steel in hydrochloric acid solutions, suggesting their application in industrial settings (Yadav, Sharma, & Kumar, 2015).

Anti-inflammatory and Analgesic Properties

  • Some derivatives have shown promising anti-inflammatory and analgesic properties. A specific study highlighted a compound with significant anti-inflammation and analgesic effects, potentially more active than reference drugs (Kumar & Singh, 2020).

Supramolecular Gelators

  • N-(thiazol-2-yl) benzamide derivatives, related to the compound, have been synthesized and investigated as supramolecular gelators. These studies focused on understanding the role of methyl functionality and multiple non-covalent interactions in gelation behavior (Yadav & Ballabh, 2020).

properties

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-ethylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14Cl2N2O3S2/c1-2-27(24,25)16-6-4-3-5-13(16)17(23)22-18-21-15(10-26-18)12-8-7-11(19)9-14(12)20/h3-10H,2H2,1H3,(H,21,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVASIXZPIPNRQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=CC=C1C(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14Cl2N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-(2,4-dichlorophenyl)thiazol-2-yl)-2-(ethylsulfonyl)benzamide

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